

Spectroscopic Profile of 2-Methyl-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-4-nitroaniline

Cat. No.: B030703

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Methyl-4-nitroaniline** (also known as 4-nitro-o-toluidine), a compound of interest in various chemical and pharmaceutical research areas. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, supported by detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for **2-Methyl-4-nitroaniline**, presented in a clear and concise format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2-Methyl-4-nitroaniline**. The data presented here is for samples dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.89	d	1H	Ar-H (H-5)
~7.88	dd	1H	Ar-H (H-3)
~6.67	d	1H	Ar-H (H-6)
~6.49	br s	2H	-NH ₂
~2.14	s	3H	-CH ₃

Data sourced from a 399.65 MHz spectrum in DMSO-d6.[\[1\]](#)

¹³C NMR (Carbon-13) NMR Data

The following table presents the expected chemical shifts for the carbon atoms in **2-Methyl-4-nitroaniline**, based on analysis of its isomers and related structures. Aromatic carbons typically resonate in the 110-160 ppm range.

Chemical Shift (ppm)	Assignment
~152	C-NH ₂
~149	C-NO ₂
~127	C-CH ₃
~125	Ar-CH
~118	Ar-CH
~113	Ar-CH
~17	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methyl-4-nitroaniline** reveals key functional groups present in the molecule. The data below highlights the characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3300	N-H stretching	Primary Amine (-NH ₂)
3100-3000	C-H stretching	Aromatic C-H
2950-2850	C-H stretching	Methyl (-CH ₃)
1620-1580	C=C stretching	Aromatic Ring
1530-1480	N-O asymmetric stretching	Nitro (-NO ₂)
1350-1300	N-O symmetric stretching	Nitro (-NO ₂)
850-800	C-H out-of-plane bending	Substituted Benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λ_{max}) are dependent on the solvent used. For nitroanilines, a key absorption band is typically observed in the UV-Vis region, which may shift based on solvent polarity.

Solvent	λ_{max} (nm)
Ethanol	~373
Methanol	~375
Water	~381

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of aromatic compounds.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methyl-4-nitroaniline** in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

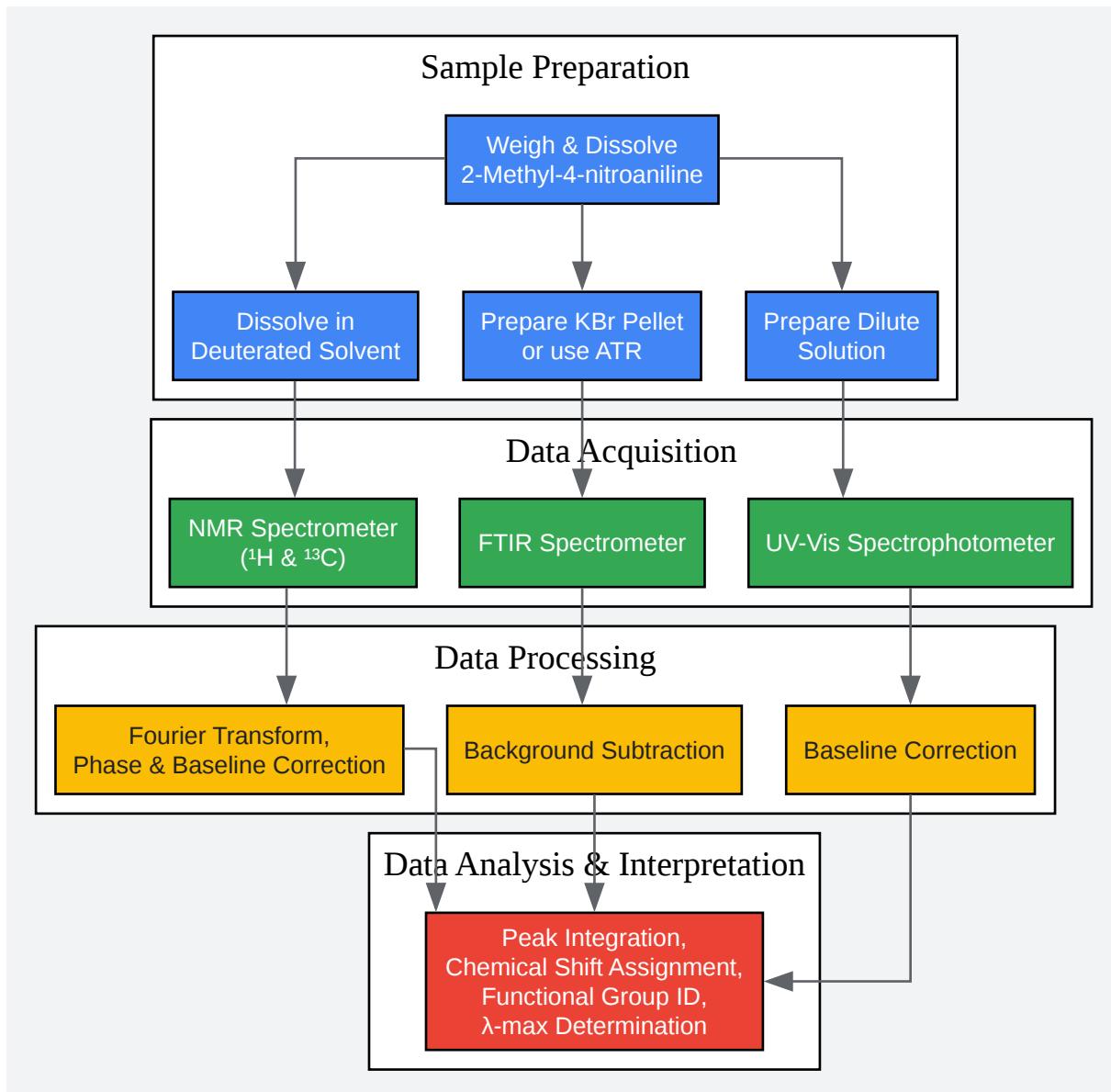
- ^1H NMR Acquisition:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Acquire a one-dimensional proton spectrum with typical parameters such as a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Adjust the number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Use typical parameters such as a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A greater number of scans will be necessary compared to ^1H NMR.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

IR Spectroscopy (FTIR)

For solid samples like **2-Methyl-4-nitroaniline**, the following methods are common:

- KBr Pellet Method:
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.

- Attenuated Total Reflectance (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal.
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum.


For both methods, typically 16-32 scans are co-added over a spectral range of 4000-400 cm^{-1} to improve the signal-to-noise ratio.

UV-Vis Spectroscopy

- Stock Solution Preparation: Accurately weigh a precise amount of **2-Methyl-4-nitroaniline** and dissolve it in a spectroscopic grade solvent (e.g., ethanol, methanol, or water) to prepare a stock solution of known concentration (e.g., 1 mM).
- Working Solution Preparation: Prepare a dilute working solution from the stock solution. The final concentration should be chosen to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 a.u.).
- Spectrophotometer Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
 - Set the desired wavelength range for scanning (e.g., 200-500 nm).
- Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place them in the reference and sample holders and run a baseline scan to correct for any absorbance from the solvent and cuvettes.
- Sample Measurement:
 - Rinse the sample cuvette with a small amount of the working solution before filling it.
 - Place the sample cuvette in the sample holder and run the absorbance scan.

Visualizations

The following diagrams illustrate the experimental workflow and the structural-spectroscopic correlations for **2-Methyl-4-nitroaniline**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2-Methyl-4-nitroaniline**.

Caption: Chemical structure and key spectroscopic correlations for **2-Methyl-4-nitroaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-4-nitroaniline(99-52-5) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-4-nitroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030703#spectroscopic-data-nmr-ir-uv-vis-of-2-methyl-4-nitroaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com